molecular formula C11H14N2O3 B8701995 6-Methoxy-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

6-Methoxy-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8701995
M. Wt: 222.24 g/mol
InChI Key: RMFTYLIHJUTKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

6-methoxy-2-methyl-7-nitro-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C11H14N2O3/c1-12-4-3-8-6-11(16-2)10(13(14)15)5-9(8)7-12/h5-6H,3-4,7H2,1-2H3

InChI Key

RMFTYLIHJUTKCL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-6-(methyloxy)-7-nitro-3,4-dihydro-1(2H)-isoquinolinone (4.7 g, 20 mmol) in THF (500 mL) was added 2.0 M BH3 in THF (49.8 mL, 100 mmol). The resulting solution was heated at reflux for 20 h. The mixture was quenched via careful addition of MeOH (50 mL), the resulting solution was concentrated under reduced pressure and the residue was heated at 80° C. with 2N HCl for 3 h. The reation was cooled, adjusted to basic pH via cautious addition of aqueous NH4OH, and extracted with dichloromethane. The combined organic layers were dried and concentrated under reduced pressure to give 6-methoxy-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (3 g crude, 67%).
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
49.8 mL
Type
solvent
Reaction Step Two

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